molecular formula C12H16N2O B14032463 2-isobutyl-5-methoxy-2H-indazole

2-isobutyl-5-methoxy-2H-indazole

Cat. No.: B14032463
M. Wt: 204.27 g/mol
InChI Key: DQONCDILBYUDGA-UHFFFAOYSA-N
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Description

2-isobutyl-5-methoxy-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The structure of this compound consists of an indazole core with an isobutyl group at the 2-position and a methoxy group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-isobutyl-5-methoxy-2H-indazole can be achieved through various methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant . These methods typically yield good to excellent results with minimal byproducts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-isobutyl-5-methoxy-2H-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups onto the indazole ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-isobutyl-5-methoxy-2H-indazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2H-indazole: The parent compound with a similar core structure.

    5-methoxy-2H-indazole: Lacks the isobutyl group but has the methoxy group.

    2-isobutyl-2H-indazole: Lacks the methoxy group but has the isobutyl group.

Uniqueness

2-isobutyl-5-methoxy-2H-indazole is unique due to the presence of both the isobutyl and methoxy groups, which can influence its chemical reactivity and biological activity. This combination of substituents may enhance its potential as a therapeutic agent or chemical intermediate.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

5-methoxy-2-(2-methylpropyl)indazole

InChI

InChI=1S/C12H16N2O/c1-9(2)7-14-8-10-6-11(15-3)4-5-12(10)13-14/h4-6,8-9H,7H2,1-3H3

InChI Key

DQONCDILBYUDGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C2C=C(C=CC2=N1)OC

Origin of Product

United States

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